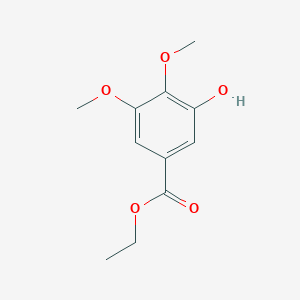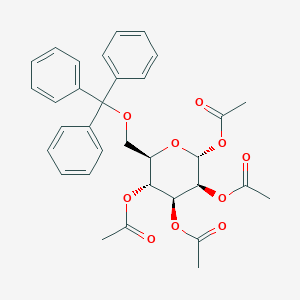
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is a complex carbohydrate compound with the molecular formula C33H34O10 . It has a molecular weight of 590.6 g/mol . This compound is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose involves several steps. Starting from D-mannose, the key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is characterized by several functional groups. It contains four acetyl groups (CH3CO-) and one trityl group (C6H5)3C- attached to a mannopyranose ring . The exact mass and monoisotopic mass of the molecule are both 590.21519728 g/mol .
Physical And Chemical Properties Analysis
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose has several computed properties. It has a topological polar surface area of 124 Ų and a complexity of 902. It has 0 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has 14 rotatable bonds and a formal charge of 0 .
Scientific Research Applications
- Application : 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate compound. It is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .
- Application : 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been fabricated for efficient and prospective in vivo metabolic processing .
- Method : Two methods were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method . An augmented method for collecting nanoparticles using molecular weight (MW)-dependent centrifugal filters was also used .
- Results : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .
- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
- Results : Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
Biomedical Research
Nanotechnology in Medicine
Synthesis of Disaccharides and D-glucose6-phosphate
- Application : Nanotechnology in medicine has enormous applications and can provide essential tools for diagnosing and treating several physiological and pathological conditions . In this context, the development and engineering of polymeric nanoparticles, solid lipid nanoparticles, quantum dots, and other nanomaterials have all been carried out .
- Method : They can be used in various therapeutic methods, including drug delivery systems, theragnostic, contrast agents, and nanoparticle-based MRI imaging .
- Results : Biodegradable and biocompatible polymers produced from synthetic and natural materials have been used to create nanoparticles (NP) for drug delivery applications, with these polymers exhibiting effectiveness .
- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the study of substrates for inositol synthase .
- Results : Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase .
Drug Delivery Systems
Study of Substrates for Inositol Synthase
Preparation of Anionic Surfactants
- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides .
- Results : The outcomes of this research could potentially contribute to the development of new disaccharides .
- Application : 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose is also used for the preparation of D-glucose6-phosphate .
- Results : The outcomes of this research could potentially contribute to the development of new glucose6-phosphate derivatives .
- Application : 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate compound. It is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .
- Results : The outcomes of this research could potentially contribute to the development of new treatments for infectious diseases .
Synthesis of Disaccharides
Preparation of D-glucose6-phosphate
Study of Carbohydrate-Protein Interactions
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-KQLGDFJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
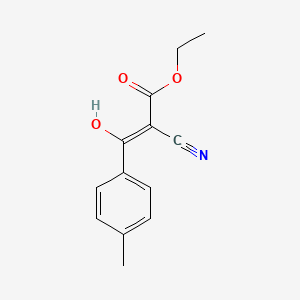
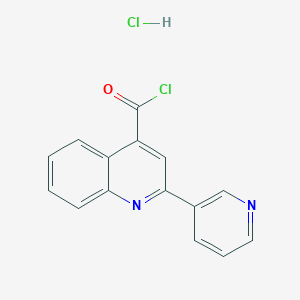
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
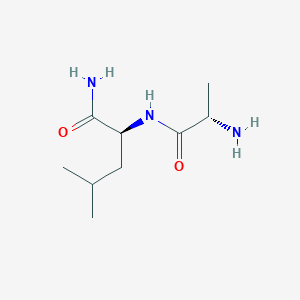
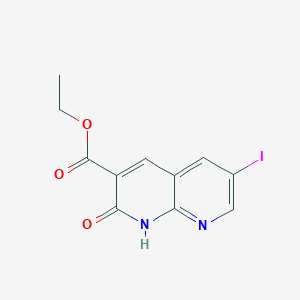
![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)

